molecular formula C15H17N5O2S B15122010 2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]acetamide

2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]acetamide

Cat. No.: B15122010
M. Wt: 331.4 g/mol
InChI Key: WOZHDJXYNTWSMA-UHFFFAOYSA-N
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Description

2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]acetamide is a complex organic compound that features a unique combination of functional groups, including a pyrrolidinone ring, a triazole ring, and a sulfanylidene group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of an appropriate amino acid derivative.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a hydrazine derivative and a suitable electrophile.

    Introduction of the Sulfanylidene Group: The sulfanylidene group is introduced through a thiolation reaction using a thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the aromatic ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for the treatment of various diseases due to its unique structural features and biological activities.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-(5-oxopyrrolidin-2-yl)propanoate
  • 2-(2-oxopyrrolidin-1-yl)acetamide
  • 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one derivatives

Uniqueness

2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]acetamide is unique due to the presence of both the triazole and sulfanylidene groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C15H17N5O2S

Molecular Weight

331.4 g/mol

IUPAC Name

2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]acetamide

InChI

InChI=1S/C15H17N5O2S/c16-12(21)9-20-14(17-18-15(20)23)11-6-13(22)19(8-11)7-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,16,21)(H,18,23)

InChI Key

WOZHDJXYNTWSMA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C3=NNC(=S)N3CC(=O)N

Origin of Product

United States

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